Solid-State Photodimerization: Thienyl vs. Furyl Kinetics
Under identical topochemical conditions, irradiation of crystalline 3-(2-thienyl)acrylic acid produces the corresponding photodimer in 20 days, whereas the isosteric 3-(2-furyl)acrylic acid requires 30 days to yield the analogous dimer [1]. This 10-day difference (33% shorter irradiation time) reflects the distinct packing geometry and exocyclic double-bond proximity imposed by the sulfur heteroatom, and contrasts with the well-documented behavior of cinnamic acid polymorphs [1].
| Evidence Dimension | Solid-state photodimerization reaction time |
|---|---|
| Target Compound Data | 20 days (to obtain photodimer 7) |
| Comparator Or Baseline | 3-(2-Furyl)acrylic acid: 30 days (to obtain photodimer 5) |
| Quantified Difference | 10 days shorter (33% faster) |
| Conditions | Crystalline solid-state irradiation in a photoreactor; products characterized by NMR after isolation [1] |
Why This Matters
A 33% reduction in photoreaction time can translate to higher throughput in topochemical syntheses and reduced energy consumption, making the 2-thienyl building block the preferred choice for photodimer-based crystal engineering.
- [1] D’Auria, M., Emanuele, L., Esposito, V., & Racioppi, R. (2002). The photochemical dimerization of 3-heteroaryl-acrylates. ARKIVOC, 2002(xi), 65–78. doi:10.3998/ark.5550190.0003.b08. View Source
